molecular formula C15H20N2O4 B3083715 [{2-Oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]-ethyl}(phenyl)amino]acetic acid CAS No. 1142204-70-3

[{2-Oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]-ethyl}(phenyl)amino]acetic acid

Cat. No. B3083715
CAS RN: 1142204-70-3
M. Wt: 292.33 g/mol
InChI Key: XWPPZCOBSONQEA-UHFFFAOYSA-N
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Description

The compound [{2-Oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]-ethyl}(phenyl)amino]acetic acid is a biochemical used for proteomics research . It has a molecular weight of 292.34 and a molecular formula of C15H20N2O4 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: C1CC (OC1)CNC (=O)CN (CC (=O)O)C2=CC=CC=C2 . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as molecular weight and molecular formula. For this compound, the molecular weight is 292.34 and the molecular formula is C15H20N2O4 .

Scientific Research Applications

  • Chemical Reactions and Derivative Formation:

    • 3-Oxo-3-phenyl-2-(p-tolylhydrazono)propanal undergoes condensation with active methylene reagents, leading to the formation of compounds including 2-hydroxy-6-phenyl-5-p-tolylazonicotinic acid ethyl ester or 2-amino-6-phenyl-5-p-tolylazonicotinic acid ethyl ester, depending on reaction conditions. This showcases the versatility of such compounds in synthetic chemistry (Al-Mousawi & El-Apasery, 2012).
  • Antimicrobial Applications:

    • Several studies have synthesized and evaluated derivatives of similar compounds for their antimicrobial properties. For instance, derivatives of 1,4-benzothiazine and 1,4-benzoxazine have been synthesized and showed significant antibacterial and antifungal activities against various strains (Kalekar, Bhat, & Koli, 2011); (Kadian, Maste, & Bhat, 2012).
  • Synthetic Methods and Efficiency:

    • A study by El‐Faham et al. (2013) demonstrated the use of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) as an effective additive in the synthesis of α-ketoamide derivatives, showing its effectiveness in improving purity and yield in chemical syntheses (El‐Faham, Al Marhoon, Abdel-Megeed, & Albericio, 2013).
  • Study of Reaction Mechanisms:

    • The kinetics and reaction mechanisms involving similar compounds have been studied, providing insights into their chemical behavior under various conditions. For instance, the kinetics of the acid-catalyzed ring-opening reaction of 2-phenyl-4,4-dimethyl-2-oxazolin-5-one with the ethyl ester of DL-alanine was investigated, highlighting the complexity of reactions these compounds can undergo (Rodríguez, Chuaqui, Atala, & Márquez, 1971).
  • Structural Characterization:

    • X-ray crystallographic studies have been performed on similar compounds to understand their structural characteristics. For example, a study on triorganotin(IV) complexes of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid revealed insights into their polymeric structures and coordination modes (Baul, Dutta, Rivarola, Butcher, & Smith, 2002).

Safety and Hazards

This compound is intended for research use only and is not intended for diagnostic or therapeutic use . Always handle with care and use appropriate safety measures when handling chemicals.

Future Directions

The future directions for this compound largely depend on the outcomes of ongoing research. As it is used in proteomics research , it may play a role in the development of new techniques or treatments in this field.

properties

IUPAC Name

2-(N-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]anilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c18-14(16-9-13-7-4-8-21-13)10-17(11-15(19)20)12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPPZCOBSONQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN(CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1142204-70-3
Record name Glycine, N-[2-oxo-2-[[(tetrahydro-2-furanyl)methyl]amino]ethyl]-N-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142204-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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